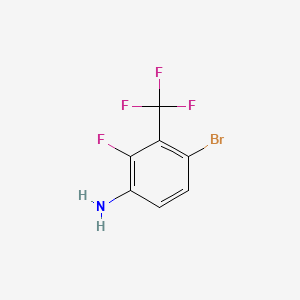

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline

Descripción general

Descripción

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, also known as 4-Bromo-2-Fluoro-3-trifluoromethylaniline, is an organic compound that belongs to the class of aromatic compounds. It is a colorless to pale yellow liquid with a boiling point of 118-120°C and a melting point of -46°C. It is an important intermediate for the synthesis of a variety of organic compounds. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group, which is present in “4-Bromo-2-fluoro-3-(trifluoromethyl)aniline”, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these compounds .

Synthesis of Fluorine-Containing Compounds

“4-Bromo-2-fluoro-3-(trifluoromethyl)aniline” can be used in the synthesis of other fluorine-containing compounds . These compounds are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Preparation of Dibromotrifluoromethylbenzene

This compound has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene . This is a useful intermediate in organic synthesis.

Preparation of Bromoiodotrifluoromethylbenzene

“4-Bromo-2-fluoro-3-(trifluoromethyl)aniline” can also be used to prepare 2-bromo-5-iodo-(trifluoromethyl)benzene . This compound can be used as a building block in the synthesis of various organic compounds.

Synthesis of AUY954

AUY954, an aminocarboxylate analog of FTY720, is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . “4-Bromo-2-fluoro-3-(trifluoromethyl)aniline” has been used in the preparation of AUY954 .

Industrial Applications

Due to its unique chemical properties, “4-Bromo-2-fluoro-3-(trifluoromethyl)aniline” is used in various industrial applications . It’s used in the manufacturing of dyes, pharmaceuticals, and agrochemicals .

Mecanismo De Acción

Target of Action

It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720, which is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .

Mode of Action

Given its use in the synthesis of auy954, it may interact with its targets through a similar mechanism, potentially involving the modulation of sphingosine-1-phosphate receptors .

Biochemical Pathways

If it acts similarly to auy954, it may influence the sphingosine-1-phosphate signaling pathway .

Pharmacokinetics

The compound has a boiling point of 84-86 °c at 5 mmhg and a density of 171 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

It has been noted to have an antimicrobial effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. For instance, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBUGWKAHLMONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705831 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

CAS RN |

159329-03-0 | |

| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B569799.png)

![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)